molecular formula C13H16ClF4NO B8130574 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride

Cat. No.: B8130574
M. Wt: 313.72 g/mol
InChI Key: QFUBFNXHRKJLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H16ClF4NO. This compound is characterized by the presence of a piperidine ring substituted with a fluoro and trifluoroethoxy group on a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-(2,2,2-trifluoroethoxy)benzene with piperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)piperidine
  • ®-1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanamine hydrochloride
  • [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Uniqueness

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride is unique due to the specific arrangement of its fluoro and trifluoroethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO.ClH/c14-12-7-10(19-8-13(15,16)17)1-2-11(12)9-3-5-18-6-4-9;/h1-2,7,9,18H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUBFNXHRKJLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)OCC(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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